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Compound of Interest

Compound Name:
6-Methoxyquinoline-4-

carbaldehyde

Cat. No.: B1360400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-
Methoxyquinoline-4-carbaldehyde, alongside detailed experimental protocols for their

determination. Additionally, a plausible synthetic route is outlined, providing a framework for its

laboratory preparation. This document is intended to serve as a foundational resource for

researchers engaged in drug discovery, chemical synthesis, and materials science.

Physical Properties
6-Methoxyquinoline-4-carbaldehyde is a yellow solid organic compound.[1] Its key physical

properties are summarized in the table below. It is characterized by its quinoline core,

substituted with a methoxy group at the 6-position and a carbaldehyde group at the 4-position.
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Property Value Source

Melting Point 160 °C ChemBK[1]

Molar Mass 187.19 g/mol PubChem, Sigma-Aldrich[2]

Appearance Yellow solid ChemBK[1]

Solubility
Soluble in chloroform and

acetone
ChemBK[1]

Density (Predicted) 1.227 ± 0.06 g/cm³ ChemBK[1]

Boiling Point (Predicted) 353.7 ± 22.0 °C ChemBK[1]

pKa (Predicted) 2.98 ± 0.16 ChemBK[1]

Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of 6-
Methoxyquinoline-4-carbaldehyde are provided below. These protocols are based on

standard laboratory techniques for solid organic compounds.

Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The following is a

standard protocol for determining the melting point of 6-Methoxyquinoline-4-carbaldehyde
using a capillary melting point apparatus.

Apparatus and Materials:

Melting point apparatus

Glass capillary tubes (sealed at one end)

Sample of 6-Methoxyquinoline-4-carbaldehyde, finely powdered

Spatula

Mortar and pestle (if sample is not finely powdered)
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Procedure:

Sample Preparation: Ensure the 6-Methoxyquinoline-4-carbaldehyde sample is a fine, dry

powder. If necessary, gently grind the sample in a mortar and pestle.

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample.

A small amount of sample will be packed into the tube. Tap the sealed end of the capillary on

a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is

achieved at the bottom of the tube.

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point

apparatus.

Heating and Observation:

Set the heating rate to a rapid increase (e.g., 10-15 °C/minute) to determine an

approximate melting range.

Allow the apparatus to cool.

With a fresh sample, repeat the process, but set the heating rate to a slow increase (1-2

°C/minute) once the temperature is within 20 °C of the approximate melting point.

Data Recording: Record the temperature at which the first liquid is observed (onset of

melting) and the temperature at which the entire sample has turned to liquid (completion of

melting). The melting point is reported as this range. For a pure compound, this range should

be narrow (0.5-2 °C).

Solubility Determination (Qualitative and Quantitative
Approach)
The provided information indicates that 6-Methoxyquinoline-4-carbaldehyde is soluble in

organic solvents such as chloroform and acetone.[1] A more rigorous, quantitative

determination of solubility can be performed following principles outlined in pharmacopeial

guidelines, such as the United States Pharmacopeia (USP) General Chapter <1236> on

Solubility Measurements. A general protocol is described below.
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Apparatus and Materials:

Analytical balance

Vials with screw caps

Thermostatically controlled shaker or incubator

Centrifuge

HPLC or UV-Vis spectrophotometer

Volumetric flasks and pipettes

Solvents of interest (e.g., chloroform, acetone, water, ethanol, DMSO)

6-Methoxyquinoline-4-carbaldehyde

Procedure (Equilibrium Solubility Method):

Sample Preparation: Add an excess amount of 6-Methoxyquinoline-4-carbaldehyde to a

known volume of the selected solvent in a vial. The presence of undissolved solid is

necessary to ensure saturation.

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set

to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g.,

24-72 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the

undissolved solid.

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated

solution). Dilute the aliquot with a suitable solvent to a concentration within the linear range

of the analytical instrument.

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC or

UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
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Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Synthetic Workflow
A plausible and common synthetic route to 6-Methoxyquinoline-4-carbaldehyde involves the

formylation of a suitable quinoline precursor. While a specific detailed synthesis for this exact

molecule is not readily available in the provided search results, a logical approach would be the

oxidation of the corresponding methyl-substituted quinoline. The precursor, 6-methoxy-4-

methylquinoline, is a known compound.

The following diagram illustrates a generalized workflow for the synthesis of 6-
Methoxyquinoline-4-carbaldehyde from 6-methoxy-4-methylquinoline.

6-Methoxy-4-methylquinoline

Oxidation Reaction

Oxidizing Agent
(e.g., SeO2, DDQ)

6-Methoxyquinoline-4-carbaldehyde
Purification

(e.g., Column Chromatography,
Recrystallization)

Purified Product

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Methoxyquinoline-4-carbaldehyde.

Signaling Pathways and Biological Activity
While a specific signaling pathway for 6-Methoxyquinoline-4-carbaldehyde is not detailed in

the available literature, quinoline derivatives are known to exhibit a wide range of biological

activities. They are often investigated for their potential as anticancer agents by targeting

various receptor tyrosine kinases and their associated signaling pathways. Given its structure,

6-Methoxyquinoline-4-carbaldehyde could be a candidate for studies involving pathways

such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently implicated

in cancer. Further research would be required to elucidate its specific biological targets and

mechanism of action.
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The following diagram illustrates a generalized representation of a signaling pathway where a

quinoline derivative might act as an inhibitor.
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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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